molecular formula C8H9NO3 B572637 D-(-)-4-Hydroxyphenyl-d4-glycine CAS No. 1217854-79-9

D-(-)-4-Hydroxyphenyl-d4-glycine

Cat. No. B572637
M. Wt: 171.188
InChI Key: LJCWONGJFPCTTL-WANRPFKGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a Lewis structure, a line-angle diagram, or a 3D model.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).


Safety And Hazards

This involves understanding the potential risks associated with the compound. It may include toxicity data, handling precautions, and disposal methods.


Future Directions

This involves identifying areas of further research. It may include potential applications of the compound, unanswered questions about its properties or behavior, or new methods of synthesis.


For a specific compound like “D-(-)-4-Hydroxyphenyl-d4-glycine”, you would need to look up these details in scientific literature or databases. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have access to scientific databases or journals, they would be the best place to start your search. You could also use online resources like Google Scholar or PubChem. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCWONGJFPCTTL-WANRPFKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H](C(=O)O)N)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675953
Record name (2R)-Amino[4-hydroxy(~2~H_4_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-(-)-4-Hydroxyphenyl-d4-glycine

CAS RN

1217854-79-9
Record name (2R)-Amino[4-hydroxy(~2~H_4_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

36.9 g of sodium glyoxylate are added to 130 ml of water, and 75 g of ammonium acetate and 60 g of phenol are added thereto under stirring. The mixture is stirred at 30° to 35° C. for 48 hours. After the reaction, the crystalline precipitates are collected by filtration under cooling, and then successively washed with water and methanol. 27.2 g of DL-p-hydroxyphenylglycine are thereby obtained as white crystals.
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

30 g of an aqueous 40% glyoxylic acid solution are added to 70 ml of water, and 37.5 g of ammonium acetate and 22.5 g of phenol are added thereto under stirring. The mixture is stirred at room temperature for 41 hours. The crystalline precipitates are collected by filtration under cooling, and then successively washed with water and methanol. 7.8 g of DL-p-hydroxyphenylglycine are thereby obtained as white crystals. Yield: 28.9%, M.p. 225°-228° C. (decomp.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

36.9 g of sodium glyoxylate, 61.3 g of ammonium formate, 60 g of phenol and 130 g of water are treated in the same manner as described in Example 1. 18.5 g of DL-p-hydroxyphenylglycine are thereby obtained as crystals. Yield: 34.2% M.p. 225°-228° C. (decomp.).
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
61.3 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
130 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

42.1 g of potassium glyoxylate, 75 g of ammonium acetate, 60 g of phenol and 130 ml of water are treated in the same manner as described in Example 1. The reaction was conducted for a period of 24 hours. 18.1 g of DL-p-hydroxyphenylglycine are thereby obtained as crystals. Yield 33.6%.
Name
potassium glyoxylate
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

29.5 g of ammonium glyoxylate, 75 g of ammonium acetate, 60 g of phenol and 130 ml of water are treated in the same manner as described in Example 1. 21.9 g of DL-p-hydroxyphenylglycine are thereby obtained as crystals. Yield: 40.5%, M.p. 225°-228° C. (decomp.).
Name
ammonium glyoxylate
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.